3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

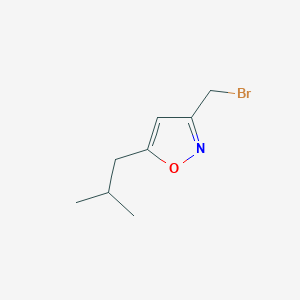

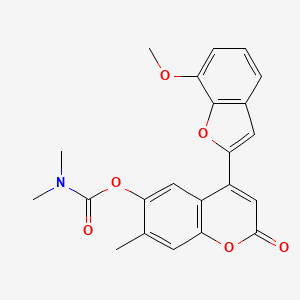

“3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is a chemical compound with the CAS Number: 2344685-12-5 . It has a molecular weight of 218.09 . The IUPAC name for this compound is 3-(bromomethyl)-5-isobutylisoxazole .

Molecular Structure Analysis

The InChI code for “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” is 1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole” has a molecular weight of 218.09 .Scientific Research Applications

Synthesis of Extended Oxazoles :

- 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are useful in synthesizing various substituted oxazoles, indicating potential in medicinal and organic chemistry applications (Patil & Luzzio, 2016).

Methodologies for Synthesizing Aryl Oxazoles :

- Simple and efficient methods for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles demonstrate the versatility of these compounds in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).

Application in Antibiotic Synthesis :

- The zinc derivative of a functionalized 1,3-oxazole, derived from 2-(bromomethyl)-4-carbethoxy-1,3-oxazole, shows promise in synthesizing antibiotics like virginiamycin (Gangloff, Aakermark, & Helquist, 1992).

Use in Anticonvulsant Drug Development :

- Derivatives of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole show potential in the development of anticonvulsant drugs, as they exhibit considerable activity with minimal neurotoxicity (Unverferth et al., 1998).

Role in Synthesizing Biologically Active Molecules :

- The compound is a key intermediate in various synthesis approaches, such as the creation of biologically active molecules, demonstrating its utility in pharmaceutical research (Davies, Kane, & Moody, 2005).

Versatility in Organic Synthesis :

- The synthesis of the novel oxazole building block, 4-bromomethyl-2-chlorooxazole, and its applications in cross-coupling reactions highlight the versatility of these compounds in organic synthesis (Young, Smith, & Taylor, 2004).

Applications in Continuous Multistep Synthesis :

- Demonstrating applications in continuous-flow processes, 2-(azidomethyl)oxazoles, synthesized from vinyl azides and involving 2-(bromomethyl)oxazoles, serve as versatile building blocks in organic chemistry (Rossa et al., 2018).

properties

IUPAC Name |

3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNSYQJMTHBUJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

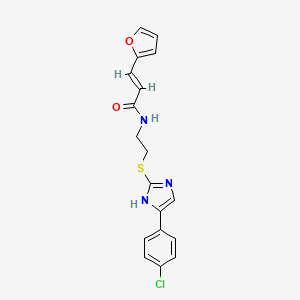

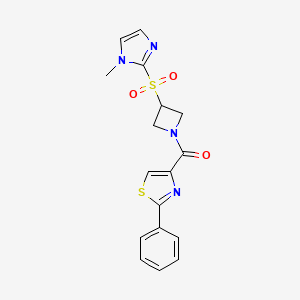

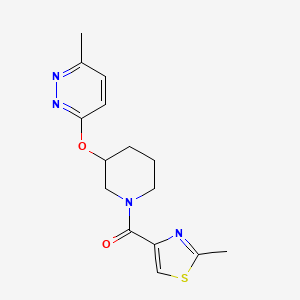

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

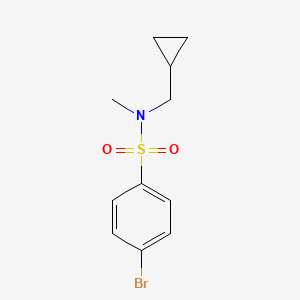

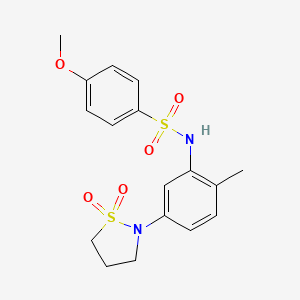

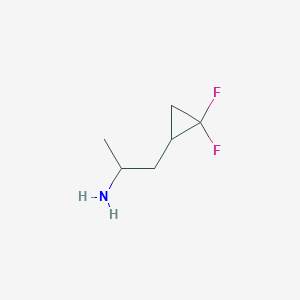

![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)

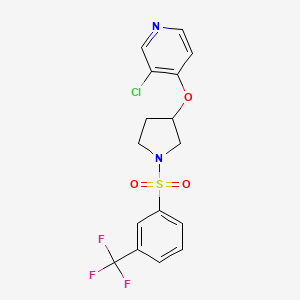

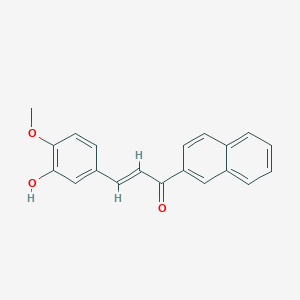

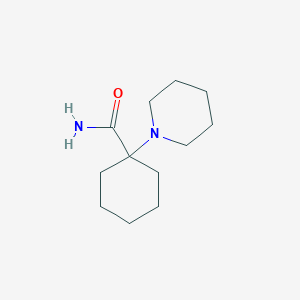

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)

![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)